molecular formula C11H13N3O3 B12232974 4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one

4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one

Cat. No.: B12232974
M. Wt: 235.24 g/mol
InChI Key: OLGQKKCKOAZJJR-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one is a complex organic compound with a unique structure that combines a piperazine ring with a pyridine derivative. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with piperazine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted piperazine or pyridine derivatives .

Scientific Research Applications

4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperazin-2-one is unique due to its combined piperazine and pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

4-(1-methyl-2-oxopyridine-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c1-13-5-2-3-8(10(13)16)11(17)14-6-4-12-9(15)7-14/h2-3,5H,4,6-7H2,1H3,(H,12,15)

InChI Key

OLGQKKCKOAZJJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCNC(=O)C2

Origin of Product

United States

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